![molecular formula C19H21FN2O3 B5823706 1-{3-fluoro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-1-butanone](/img/structure/B5823706.png)
1-{3-fluoro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-1-butanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3-fluoro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-1-butanone, also known as F13714, is a chemical compound that has been studied for its potential use in the treatment of various diseases. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 1-{3-fluoro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-1-butanone involves the inhibition of various enzymes and proteins involved in disease processes. For example, in cancer research, this compound has been found to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. In Alzheimer's disease research, it has been found to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of the disease.
Biochemical and Physiological Effects
1-{3-fluoro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-1-butanone has been found to exhibit a range of biochemical and physiological effects. In addition to its inhibitory effects on enzymes and proteins, it has been found to induce apoptosis (programmed cell death) in cancer cells, and to reduce inflammation in animal models of disease.
Advantages and Limitations for Lab Experiments
One advantage of using 1-{3-fluoro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-1-butanone in lab experiments is its specificity for certain enzymes and proteins, which allows for more targeted research. However, one limitation is the lack of clinical data on the compound, which makes it difficult to extrapolate its effects to humans.
Future Directions
There are several future directions for research on 1-{3-fluoro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-1-butanone. One area of interest is its potential use in combination with other drugs or therapies for the treatment of cancer or Alzheimer's disease. Another area of interest is the development of more potent and selective analogs of the compound, which could improve its efficacy and reduce potential side effects. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in other disease areas.
Synthesis Methods
The synthesis of 1-{3-fluoro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-1-butanone involves the reaction of 4-(2-furoyl)-1-piperazine with 3-fluoro-4-(chloromethyl)benzoyl chloride in the presence of a base. The resulting product is then treated with butyllithium and a suitable reagent to form the final compound.
Scientific Research Applications
1-{3-fluoro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-1-butanone has been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease. In cancer research, this compound has been found to inhibit the growth and proliferation of cancer cells. In Alzheimer's disease research, it has been found to reduce the accumulation of amyloid-beta plaques in the brain.
properties
IUPAC Name |
1-[3-fluoro-4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3/c1-2-4-17(23)14-6-7-16(15(20)13-14)21-8-10-22(11-9-21)19(24)18-5-3-12-25-18/h3,5-7,12-13H,2,4,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUYENGGTBNCPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-2-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)hydrazinecarbothioamide](/img/structure/B5823632.png)

![4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5823641.png)
![ethyl 2-{[(4-fluorophenyl)acetyl]amino}benzoate](/img/structure/B5823650.png)
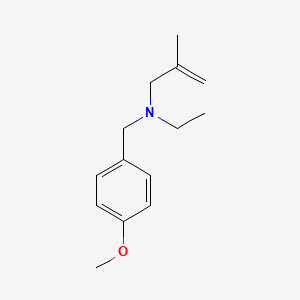

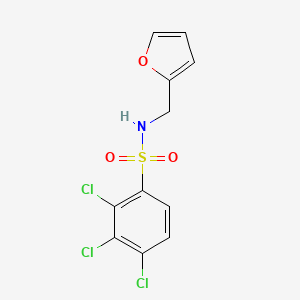
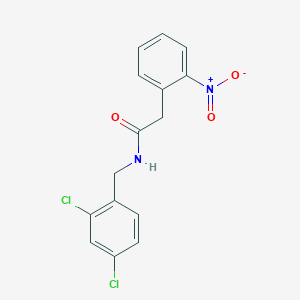
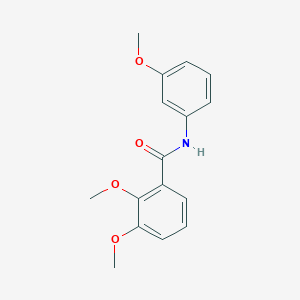
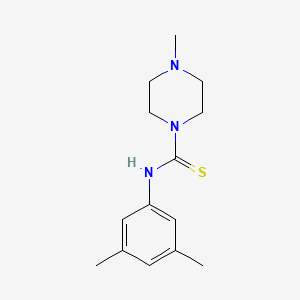


![methyl 2-[({[3-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate](/img/structure/B5823728.png)